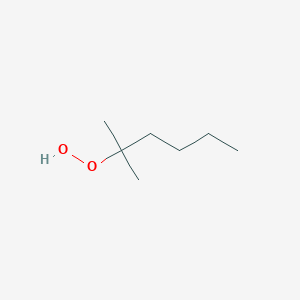

2-Methylhexane-2-peroxol

Description

However, a structurally and functionally similar compound, 2-Methylpropane-2-peroxol (tert-butyl hydroperoxide, TBHP), is discussed in detail . For the purpose of this analysis, we assume the user intended to refer to TBHP or a homologous peroxol compound. Adjustments are made to align with available data.

2-Methylpropane-2-peroxol (CAS 75-91-2) is a hydroperoxide with the formula (CH₃)₃COOH. It is widely utilized in oxidation reactions, such as the Halcon process for epoxide production. Supplied as a 69–70% aqueous solution, it is less reactive than hydrogen peroxide (H₂O₂) and organic peracids (e.g., peracetic acid) but offers superior solubility in organic solvents and excellent solution stability .

Properties

CAS No. |

14474-79-4 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.2 g/mol |

IUPAC Name |

2-hydroperoxy-2-methylhexane |

InChI |

InChI=1S/C7H16O2/c1-4-5-6-7(2,3)9-8/h8H,4-6H2,1-3H3 |

InChI Key |

VERXWMXNIBWXFV-UHFFFAOYSA-N |

SMILES |

CCCCC(C)(C)OO |

Canonical SMILES |

CCCCC(C)(C)OO |

Synonyms |

1,1-Dimethylpentyl hydroperoxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Data Gaps

- TBHP vs. Cumene Hydroperoxide : TBHP exhibits higher selectivity in asymmetric oxidations, whereas cumene hydroperoxide is cheaper but less efficient in stereochemical control .

- Chronic Toxicity: No chronic inhalation data exists for TBHP, but acute exposure studies classify it as a moderate irritant. In contrast, chronic exposure to structurally similar ketones (e.g., 2-hexanone) causes peripheral neuropathy, highlighting the need for cautious handling of volatile peroxols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.